molecular formula C15H9NS2 B5765588 8-phenylindeno[1,2-d][1,2,3]dithiazole

8-phenylindeno[1,2-d][1,2,3]dithiazole

Cat. No. B5765588
M. Wt: 267.4 g/mol
InChI Key: ZVOHRQDSJKNFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-phenylindeno[1,2-d][1,2,3]dithiazole, also known as PIDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PIDT is a sulfur-containing aromatic compound that has a fused indeno[1,2-d][1,2,3]dithiazole core structure. This compound has been synthesized by various methods and has been extensively studied for its potential use in various fields, including optoelectronics, organic semiconductors, and biochemistry.

Scientific Research Applications

Antimicrobial and Antitumor Activity

  • Synthesis and Biological Evaluation: Dithiazoles, including variants similar to 8-phenylindeno[1,2-d][1,2,3]dithiazole, have been synthesized and evaluated for their antimicrobial and antitumor activities. Research by Konstantinova et al. (2009) found that certain dithiazoles exhibit significant activity against Gram-positive bacteria and fungi, as well as exerting antiproliferative activity in human cell lines, indicating potential applications in treating bacterial infections and cancer (Konstantinova et al., 2009).

Catalysis and Oxidation Processes

  • Catalytic Oxidation and Transfer Hydrogenation: Dithiazoles have been explored for their roles in catalytic processes. Saleem et al. (2013, 2014) investigated complexes involving 1,2,3-triazole and dithiazole ligands for their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These findings highlight the potential of dithiazoles in industrial and synthetic chemistry applications (Saleem et al., 2013); (Saleem et al., 2014).

Melanin Synthesis Inhibition

  • Reversible Melanin Synthesis Inhibition: A study by Charalambous et al. (2015) identified 1,2,3-dithiazoles as reversible inhibitors of melanin synthesis, suggesting their potential use in treating pigmentation disorders such as melasma. This discovery opens avenues for therapeutic applications in dermatology (Charalambous et al., 2015).

Fluorescence and Photophysical Properties

  • Novel Fluorophores: Triazole derivatives, which are structurally related to dithiazoles, have been synthesized and studied for their photophysical properties by Padalkar et al. (2015). These compounds, including 8-phenylindeno[1,2-d][1,2,3]dithiazole, could potentially serve as blue emitting fluorophores, highlighting their utility in materials science and optical applications (Padalkar et al., 2015).

properties

IUPAC Name

4-phenylindeno[1,2-d]dithiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NS2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15(13)17-18-16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOHRQDSJKNFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NSS3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylindeno[1,2-d]dithiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-phenylindeno[1,2-d][1,2,3]dithiazole
Reactant of Route 2
8-phenylindeno[1,2-d][1,2,3]dithiazole
Reactant of Route 3
8-phenylindeno[1,2-d][1,2,3]dithiazole
Reactant of Route 4
8-phenylindeno[1,2-d][1,2,3]dithiazole
Reactant of Route 5
8-phenylindeno[1,2-d][1,2,3]dithiazole
Reactant of Route 6
8-phenylindeno[1,2-d][1,2,3]dithiazole

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